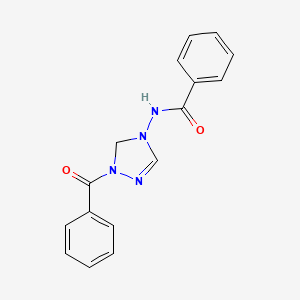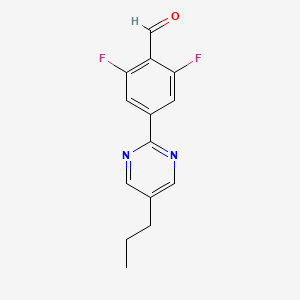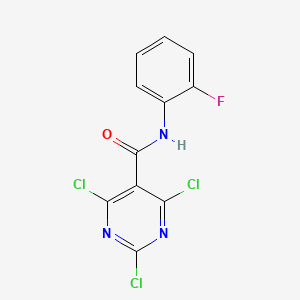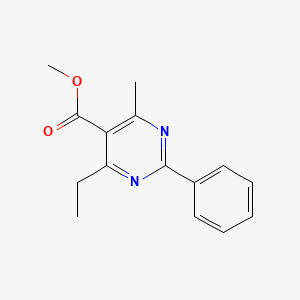
9H-Purin-6-amine, 2-chloro-9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-9-(3,4-dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic compound with a molecular formula of C12H8Cl3N5 It is a derivative of purine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-(3,4-dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzyl chloride and 2-chloropurine.
Reaction: The 3,4-dichlorobenzyl chloride is reacted with 2-chloropurine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
N,N-Dimethylation: The resulting intermediate is then subjected to N,N-dimethylation using dimethyl sulfate or a similar methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-9-(3,4-dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-9-(3,4-dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purines.
Biological Research: Used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: Employed in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Chloro-9-(3,4-dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine involves:
Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting their activity.
Pathways: Interfering with biochemical pathways related to purine metabolism or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-9-(3,4-dichlorobenzyl)adenine
- 2-Chloro-9-(3,4-dichlorobenzyl)-6-(2-furyl)-9H-purine
Uniqueness
- Structural Features : The presence of the N,N-dimethyl group distinguishes it from other similar compounds.
- Biological Activity : Its unique structure may confer distinct biological activities, making it a valuable compound for specific research applications.
Propiedades
Número CAS |
115204-65-4 |
|---|---|
Fórmula molecular |
C14H12Cl3N5 |
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
2-chloro-9-[(3,4-dichlorophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H12Cl3N5/c1-21(2)12-11-13(20-14(17)19-12)22(7-18-11)6-8-3-4-9(15)10(16)5-8/h3-5,7H,6H2,1-2H3 |
Clave InChI |
UXZRHGZAUJYLRH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=C(C=C3)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-1-(benzo[b]thiophen-2-yl)ethanamine](/img/structure/B12928687.png)
![rel-(1R,2S)--N-[1-(Fluoromethyl)-2-hydroxy-2-(4-(methylsulforyl)phenyl)ethyl]-2,2-dichloroacetamide](/img/structure/B12928694.png)









